4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is an organic compound that features a brominated phenol core with a substituted pyrazole side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol typically involves multiple steps:
Bromination of Phenol: The starting material, phenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromophenol.
Alkylation: The brominated phenol undergoes alkylation with 1-bromo-2-propanol under basic conditions to introduce the propyl group.
Pyrazole Introduction: The intermediate is then reacted with 2-(2-methylpyrazol-3-yl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent, room temperature.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperatures.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol can be used as a building block for the synthesis of more complex molecules. Its brominated phenol structure allows for further functionalization through various chemical reactions.
Biology
This compound may serve as a ligand in the study of enzyme interactions, particularly those involving phenolic substrates. Its pyrazole moiety is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The pyrazole ring is a common motif in many drugs, and its presence in this compound suggests potential bioactivity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require brominated phenolic structures.
Mechanism of Action
The mechanism by which 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its phenolic and pyrazole moieties, potentially inhibiting or activating specific pathways. The bromine atom could also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Lacks the pyrazole side chain, making it less versatile in biological applications.
2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
4-Bromo-2-[1-[2-(2-pyrazolyl)ethylamino]propyl]phenol: Similar structure but without the methyl group on the pyrazole ring, potentially altering its biological activity.
Uniqueness
The unique combination of a brominated phenol and a substituted pyrazole side chain in 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol provides a versatile scaffold for further chemical modification and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c1-3-14(13-10-11(16)4-5-15(13)20)17-8-6-12-7-9-18-19(12)2/h4-5,7,9-10,14,17,20H,3,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEMUGNPSMBYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)O)NCCC2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.